BenchChemオンラインストアへようこそ!

N-(1H-imidazol-2-ylmethyl)thian-4-amine

Medicinal chemistry Ligand efficiency metrics Fragment-based drug design

N-(1H-Imidazol-2-ylmethyl)thian-4-amine (molecular formula C9H15N3S, MW 197.30 g/mol) is a heterocyclic small molecule comprising an imidazole ring linked via a methylene bridge at the 2-position to a saturated tetrahydro-2H-thiopyran-4-amine (thian-4-amine) scaffold. The compound belongs to the broader class of imidazole-containing thiopyran derivatives, which have been investigated as scaffolds for chemokine receptor modulation (e.g., CXCR4, MRGPRX2), kinase inhibition, and acaricidal applications.

Molecular Formula C9H15N3S
Molecular Weight 197.30 g/mol
Cat. No. B7577212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-2-ylmethyl)thian-4-amine
Molecular FormulaC9H15N3S
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESC1CSCCC1NCC2=NC=CN2
InChIInChI=1S/C9H15N3S/c1-5-13-6-2-8(1)12-7-9-10-3-4-11-9/h3-4,8,12H,1-2,5-7H2,(H,10,11)
InChIKeyCBCFORGPDAUIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Imidazol-2-ylmethyl)thian-4-amine: Structural Class, Physicochemical Profile, and Procurement Considerations


N-(1H-Imidazol-2-ylmethyl)thian-4-amine (molecular formula C9H15N3S, MW 197.30 g/mol) is a heterocyclic small molecule comprising an imidazole ring linked via a methylene bridge at the 2-position to a saturated tetrahydro-2H-thiopyran-4-amine (thian-4-amine) scaffold [1]. The compound belongs to the broader class of imidazole-containing thiopyran derivatives, which have been investigated as scaffolds for chemokine receptor modulation (e.g., CXCR4, MRGPRX2), kinase inhibition, and acaricidal applications [2][3]. Unlike more common imidazole-ethyl or imidazole-propyl linked analogs, the 2-imidazolylmethyl substitution pattern constrains the spatial orientation of the imidazole ring, creating a distinctive pharmacophore geometry with potential implications for metal coordination, hydrogen-bonding networks, and target selectivity [4].

Why N-(1H-Imidazol-2-ylmethyl)thian-4-amine Cannot Be Substituted by Common Imidazole-Thiopyran Analogs


The critical structural discriminator for N-(1H-imidazol-2-ylmethyl)thian-4-amine is the combination of (i) imidazole attachment at the 2-position (not the 1-position nitrogen) via a single methylene linker and (ii) the amine substitution at the 4-position of the thian ring. Both features jointly determine the molecule's conformational ensemble, hydrogen-bond donor/acceptor topology, and metal-chelation geometry [1]. Commercially available analogs such as N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine (ethyl linker, N1-imidazole attachment) and N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine (propyl linker) present fundamentally different spatial relationships between the imidazole nitrogen lone pairs and the secondary amine . The 2-imidazolylmethyl motif is documented in patent literature as a privileged fragment for CXCR4 antagonism and for metal-dependent enzyme inhibition, where the imidazole N3 atom can coordinate catalytic zinc or magnesium ions while the secondary amine engages acidic residues [2]. Substituting a 1-imidazolylalkyl analog eliminates this precise chelation geometry, potentially abolishing target engagement or altering selectivity profiles. The quantitative evidence below establishes that even minor linker modifications produce measurable changes in physicochemical properties and, where data exist, in biological activity.

N-(1H-Imidazol-2-ylmethyl)thian-4-amine: Quantitative Comparator-Based Differentiation Evidence


Linker Length and Molecular Weight Differentiation: Methylene vs. Ethylene vs. Propylene Bridge

N-(1H-imidazol-2-ylmethyl)thian-4-amine possesses a single methylene (-CH2-) linker, yielding a molecular weight of 197.30 g/mol. The closest ethylene-bridged analog, N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine, has a molecular weight of 211.33 g/mol (Δ = +14.03 g/mol; +7.1%). The propylene-bridged analog, N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine, has a molecular weight of 225.36 g/mol (Δ = +28.06 g/mol; +14.2%) . In fragment-based drug discovery, each heavy atom added typically contributes ~1.5 logP units of lipophilicity; the methylene linker therefore delivers superior ligand efficiency indices (LE = 0.29–0.34 kcal/mol per heavy atom assuming modest target affinity) compared to extended-linker congeners whose molecular weight penalties dilute ligand efficiency [1]. For procurement, the lower molecular weight also translates to reduced cost-per-mole of active scaffold when used as a synthetic intermediate.

Medicinal chemistry Ligand efficiency metrics Fragment-based drug design

Imidazole Attachment Position: N2-Methylene vs. N1-Alkyl Linkage and Impact on Hydrogen-Bond Topology

The target compound features imidazole attachment at the C2 carbon (not the N1 nitrogen), preserving the N1-H hydrogen-bond donor and the N3 lone pair as a metal-coordination site. In the comparator N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine, the imidazole is linked via the N1 nitrogen, eliminating the N-H donor and leaving only N3 as a hydrogen-bond acceptor. Topological polar surface area (TPSA) calculations predict values of approximately 41.0 Ų for the target compound (two H-bond donors: secondary amine N-H and imidazole N1-H; two H-bond acceptors: imidazole N3 and thian sulfur) versus approximately 32.3 Ų for the N1-ethyl analog (one H-bond donor, three H-bond acceptors) [1][2]. This ~27% higher TPSA for the target compound predicts superior aqueous solubility and a differentiated CNS MPO desirability score in neurological drug discovery programs. Crucially, the N1-H donor of 2-substituted imidazoles enables bidentate hydrogen-bonding to kinase hinge regions that N1-substituted imidazoles cannot replicate [3].

Molecular recognition Kinase inhibition Metalloenzyme targeting

Patent-Documented Privileged Fragment Status: Imidazol-2-ylmethyl in CXCR4 Antagonist Pharmacophores

The imidazol-2-ylmethyl fragment is explicitly claimed as a critical pharmacophoric element in multiple CXCR4 antagonist patent families (e.g., WO2008064267A2, EP1940819) [1][2]. Structure-activity relationship (SAR) data from the patent literature indicate that replacement of the imidazol-2-ylmethyl group with imidazol-1-ylalkyl, benzimidazol-2-ylmethyl, or pyridinylmethyl groups results in ≥10-fold reduction in CXCR4 binding affinity for representative chemotypes [3]. While the specific N-(1H-imidazol-2-ylmethyl)thian-4-amine compound has not yet been profiled in published CXCR4 SAR tables, its core imidazol-2-ylmethyl-thianamine architecture maps onto the documented pharmacophore model. By contrast, the commercially more abundant N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine (CAS 1250553-07-1) and N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine (CAS 1153148-43-6) lack the imidazol-2-ylmethyl motif entirely, placing them outside the claimed CXCR4 pharmacophore space .

Chemokine receptor antagonism HIV entry inhibition Cancer metastasis

Synthetic Accessibility and Purity: Comparison of Commercial Availability Across Imidazole-Thiopyran Hybrids

Commercial availability analysis reveals that N-(1H-imidazol-2-ylmethyl)thian-4-amine is offered by specialty chemical suppliers as a research-grade building block, typically at ≥95% purity [1]. The more common ethyl-linked analog N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine (CAS 1250553-07-1) is listed by multiple vendors, reflecting its simpler synthesis via direct alkylation of 4-aminothiane with 1-(2-chloroethyl)imidazole . However, the target compound's 2-imidazolylmethyl motif requires a distinct synthetic route—typically reductive amination of imidazole-2-carboxaldehyde with thian-4-amine, or nucleophilic substitution of 2-chloromethylimidazole—which introduces a chiral secondary amine center and different impurity profile [2]. The limited supplier base for the target compound (compared to >5 suppliers for the ethyl analog) indicates that procurement of the 2-imidazolylmethyl isomer demands more rigorous vendor qualification and analytical verification. The Fluorochem catalog listing for the structurally related N-(1H-imidazol-2-ylmethyl)-N-methylamine (CAS 473927-72-9) at £521/g (1 g scale) versus £1055/10 g illustrates the typical premium for 2-imidazolylmethyl-substituted amines versus simpler N-alkyl imidazoles .

Chemical procurement Synthetic building blocks Fragment library design

Predicted LogP and Aqueous Solubility Differentiation: Methylene Linker Reduces Lipophilicity Burden

The LogP of the thian-4-amine fragment (tetrahydro-2H-thiopyran-4-amine) is experimentally determined as 1.54 . Adding a 2-imidazolylmethyl substituent is predicted to increase LogP by approximately 0.5–0.7 units (estimated LogP ≈ 2.0–2.2 for the target compound) based on the fragment contribution of the imidazole ring and methylene spacer [1]. By comparison, the ethyl-linked analog N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine adds an additional methylene group, contributing an incremental +0.5 LogP unit (estimated LogP ≈ 2.5–2.7), and the propyl-linked analog adds two incremental methylene groups (estimated LogP ≈ 3.0–3.2) [2]. This LogP differential has practical consequences: each unit increase in LogP above 3 reduces aqueous solubility by approximately 10-fold for neutral compounds and elevates the risk of CYP450 promiscuity, hERG liability, and phospholipidosis [3]. The target compound's predicted LogP of ~2.1 places it within the optimal range for oral drug-like space per Lipinski and CNS MPO criteria, whereas the propyl analog's predicted LogP of ~3.1 approaches the upper boundary.

ADME prediction LogP optimization Solubility-limited absorption

Overall Assessment of Differential Evidence Strength for N-(1H-Imidazol-2-ylmethyl)thian-4-amine

It must be explicitly stated that high-strength, head-to-head quantitative differential evidence for N-(1H-imidazol-2-ylmethyl)thian-4-amine is severely limited. No peer-reviewed publication has reported direct comparative IC50, Ki, or ADME data for this compound versus its closest analogs. The differentiation evidence presented above rests on (i) well-established structure-property relationships (LogP, TPSA, HBD/HBA counts), (ii) patent pharmacophore models supporting the privileged status of the imidazol-2-ylmethyl fragment, and (iii) molecular formula-level comparisons with commercially available congeners. These data provide a rational basis for compound selection but do not substitute for experimental head-to-head profiling. Researchers evaluating this compound for a specific target should commission comparative biochemical and cellular assays against the ethyl- and propyl-linked analogs to confirm the predicted selectivity and potency advantages. For procurement purposes, the compound's structural uniqueness as a 2-imidazolylmethyl-thian-4-amine hybrid justifies its value as a differentiated scaffold, particularly in chemokine receptor and metalloenzyme inhibitor programs, but this value proposition requires experimental validation in the user's assay system [1].

Evidence quality assessment Data availability Procurement decision support

N-(1H-Imidazol-2-ylmethyl)thian-4-amine: Prioritized Application Scenarios Derived from Differential Evidence


CXCR4 Antagonist Fragment-Based Drug Discovery: Hit Identification and Optimization

The imidazol-2-ylmethyl fragment is a documented privileged motif for CXCR4 chemokine receptor antagonism, with patent SAR demonstrating that this group is required for sub-micromolar binding affinity in multiple chemotypes [1]. N-(1H-imidazol-2-ylmethyl)thian-4-amine incorporates this fragment with a saturated thian-4-amine scaffold that provides a secondary amine vector for further elaboration. The compound can serve as a fragment hit for SPR-based screening (predicted MW 197 Da and LE > 0.29 support fragment library inclusion) or as a synthetic intermediate for parallel library synthesis targeting CXCR4-mediated diseases including HIV-1 entry inhibition, cancer metastasis, and WHIM syndrome. The ethyl- and propyl-linked analogs (N1-imidazolylalkyl variants) cannot access this pharmacophore space and are therefore unsuitable substitutes. Researchers should commission CXCR4 competition binding assays (SDF-1α displacement, CEM-CCRF calcium flux) to benchmark the thian-4-amine scaffold against known CXCR4 antagonists such as AMD3100 or the benzimidazol-2-ylmethyl series [2].

Metalloenzyme Inhibitor Design: Bidentate Zinc/Magnesium Chelation via the 2-Imidazolylmethyl Motif

The imidazol-2-yl substitution pattern preserves the N1-H donor and N3 acceptor, enabling bidentate hydrogen-bonding or metal-chelation interactions that N1-substituted imidazoles cannot form [1]. This property is particularly relevant for targeting zinc-dependent enzymes (e.g., histone deacetylases, matrix metalloproteinases, carbonic anhydrases) and magnesium-dependent kinases, where the imidazole N3 can coordinate the catalytic metal while the N1-H engages a backbone carbonyl. The thian-4-amine secondary amine provides an additional zinc-binding group or a vector for attaching a cap group. The predicted lower LogP (~2.1) of this compound compared to propyl-linked analogs (~3.1) also favors aqueous solubility in biochemical assay conditions, reducing the risk of false negatives from compound precipitation [2]. The compound should be profiled in an in vitro metalloenzyme panel (HDAC, MMP-2/9, CA-IX) alongside the ethyl-linked analog to quantify the selectivity advantage conferred by the 2-imidazolylmethyl versus 1-imidazolylethyl topology.

Fragment Library Expansion with Sulfur-Containing Heterocyclic Scaffolds

The tetrahydrothiopyran (thian) ring introduces a sulfur atom that can participate in non-classical hydrogen bonds (S···H–N, S···H–O) and halogen-bonding interactions, expanding the chemical diversity of fragment screening collections beyond oxygen-containing heterocycles [1]. N-(1H-imidazol-2-ylmethyl)thian-4-amine offers a combination of an H-bond-capable imidazole, a secondary amine, and a thioether sulfur within a compact 197 Da framework—a rare combination in commercially available fragment libraries. Its lower molecular weight and predicted TPSA of ~41 Ų (superior to ethyl-linked analog TPSA ~32 Ų) support aqueous solubility suitable for high-concentration fragment screening (≥1 mM in PBS or Tris buffer) [2]. The compound's limited commercial availability and higher cost versus common analogs should be weighed against its unique pharmacophore combination; procurement as a singleton fragment for crystallographic screening or as a core scaffold for medicinal chemistry optimization is recommended .

Proof-of-Concept MRGPRX2 Modulator Synthesis Using Imidazole-Thian Hybrid Scaffolds

The patent landscape includes recent filings (e.g., US20250122171A1) claiming substituted amine compounds containing imidazole and saturated heterocyclic moieties as MRGPRX2 modulators, relevant to mast cell-mediated disorders including chronic urticaria, atopic dermatitis, and allergic inflammation [1]. N-(1H-imidazol-2-ylmethyl)thian-4-amine shares core structural features with the claimed Markush structures, specifically the imidazole-amine-thiacyclohexane architecture. The compound's predicted physicochemical profile (LogP ~2.1, TPSA ~41 Ų) aligns with oral drug-like space, and the secondary amine provides a synthetic handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation. While no MRGPRX2 binding data exist for this specific compound, its procurement as a starting material for a focused library of 50–200 analogs is a rational strategy for MRGPRX2 hit generation [2].

Quote Request

Request a Quote for N-(1H-imidazol-2-ylmethyl)thian-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.